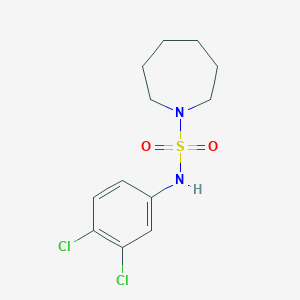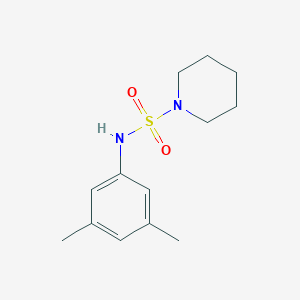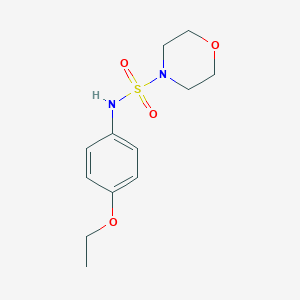
(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C17H24BrN3O3S and its molecular weight is 430.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s involved in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL leads to an increase in the levels of 2-AG, which is a signaling molecule in the endocannabinoid system (ECS). The ECS is involved in a variety of physiological processes, including pain sensation, mood, and memory . By increasing the levels of 2-AG, the compound can modulate the activity of the ECS and its downstream effects .
Pharmacokinetics
The compound’s ability to inhibit magl in a reversible manner suggests that it may have a favorable pharmacokinetic profile .
Result of Action
The compound’s action results in an increase in the levels of 2-AG, leading to the activation of cannabinoid receptors. This can have various effects at the molecular and cellular level, depending on the specific tissues and cells involved . For example, in cancer cells, the activation of cannabinoid receptors has been shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s interaction with its target .
Propriétés
IUPAC Name |
[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPLDNWWVVPXQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














